molecular formula C8H8ClNO2 B093745 2-(p-Chlorophenyl)-2-hydroxyacetamide CAS No. 18584-27-5

2-(p-Chlorophenyl)-2-hydroxyacetamide

Cat. No. B093745
CAS RN: 18584-27-5
M. Wt: 185.61 g/mol
InChI Key: LDVLVMRFNCMVLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(p-Chlorophenyl)-2-hydroxyacetamide, also known as Chloramphenicol, is a broad-spectrum antibiotic that was first synthesized in 1947. It is used to treat a variety of bacterial infections, including typhoid fever, meningitis, and pneumonia. Chloramphenicol is a potent inhibitor of bacterial protein synthesis and has been widely used in clinical practice for over 70 years.

Mechanism Of Action

2-(p-Chlorophenyl)-2-hydroxyacetamidecol inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit and preventing the formation of peptide bonds between amino acids. This results in the inhibition of bacterial growth and the eventual death of the bacteria.

Biochemical And Physiological Effects

2-(p-Chlorophenyl)-2-hydroxyacetamidecol has been shown to have a number of biochemical and physiological effects, including the inhibition of mitochondrial protein synthesis, the inhibition of cytochrome P450 enzymes, and the induction of apoptosis in cancer cells. It has also been shown to have immunomodulatory effects, including the suppression of T-cell activation and the inhibition of cytokine production.

Advantages And Limitations For Lab Experiments

2-(p-Chlorophenyl)-2-hydroxyacetamidecol has several advantages for use in laboratory experiments, including its broad-spectrum antibacterial activity, its ability to penetrate cell membranes, and its stability in solution. However, it also has several limitations, including its potential toxicity to mammalian cells, the development of bacterial resistance, and the potential for cross-contamination in laboratory settings.

Future Directions

There are several future directions for research involving 2-(p-Chlorophenyl)-2-hydroxyacetamidecol, including the development of new antibiotics based on its structure-activity relationships, the investigation of its immunomodulatory effects, and the development of new methods for its synthesis and purification. Additionally, further research is needed to investigate the potential use of 2-(p-Chlorophenyl)-2-hydroxyacetamidecol in the treatment of cancer and other diseases.

Synthesis Methods

2-(p-Chlorophenyl)-2-hydroxyacetamidecol is synthesized through a multi-step process involving the condensation of p-nitrophenol with dichloroacetic acid to form p-nitrophenyl dichloroacetate. This intermediate is then reduced with sodium borohydride to form p-nitrophenyl acetate, which is further reduced with zinc dust and hydrochloric acid to form p-chloroacetophenone. Finally, p-chloroacetophenone is reacted with hydroxylamine hydrochloride to form 2-(p-Chlorophenyl)-2-hydroxyacetamidecol.

Scientific Research Applications

2-(p-Chlorophenyl)-2-hydroxyacetamidecol has been extensively studied for its antibacterial activity and has been used as a model compound for the development of new antibiotics. It has also been used in research to investigate the mechanism of bacterial protein synthesis and to study the structure-activity relationships of antibiotics.

properties

CAS RN

18584-27-5

Product Name

2-(p-Chlorophenyl)-2-hydroxyacetamide

Molecular Formula

C8H8ClNO2

Molecular Weight

185.61 g/mol

IUPAC Name

2-(4-chlorophenyl)-2-hydroxyacetamide

InChI

InChI=1S/C8H8ClNO2/c9-6-3-1-5(2-4-6)7(11)8(10)12/h1-4,7,11H,(H2,10,12)

InChI Key

LDVLVMRFNCMVLS-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(C(=O)N)O)Cl

Canonical SMILES

C1=CC(=CC=C1C(C(=O)N)O)Cl

Other CAS RN

18584-27-5

synonyms

2-(p-Chlorophenyl)-2-hydroxyacetamide

Origin of Product

United States

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